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Introduction

Zeocin™, a member of the bleomycin/phleomycin family of antibiotics, is a potent inhibitor of
DNA synthesis in a broad range of organisms, including the methylotrophic yeast Pichia
pastoris. It acts by intercalating into and cleaving DNA, leading to cell death.[1] Resistance to
Zeocin™ is conferred by the Sh ble gene from Streptoalloteichus hindustanus, which encodes
a 13.7 kDa protein that binds to Zeocin™ in a stoichiometric manner, preventing it from binding
to and damaging DNA.[2][3] This characteristic makes the Sh ble gene an effective dominant
selectable marker for the selection of transformed P. pastoris strains.

These application notes provide a comprehensive guide to using Zeocin™ for the selection of
P. pastoris transformants, including protocols for determining optimal antibiotic concentrations,
transforming yeast cells, and selecting for single and multi-copy integrants.

Data Presentation
Table 1: Recommended Zeocin™ Concentrations for P.
pastoris Selection
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Application

Zeocin™
Concentration

(ng/mL)

Medium

Notes

Initial Selection of

Transformants

100[4]

YPDS Agar

This concentration is
typically used for the
initial plating of
transformants to
select for single-copy
or low-copy number

integrants.

Screening for Multi-

Copy Integrants

500 - 2000[4][5]

YPD Agar

Progressively
increasing the
Zeocin™
concentration allows
for the selection of
clones with higher
resistance, which
often correlates with a
higher number of
integrated gene

copies.[3]

Liquid Culture
Selection

50 - 300[6]

YPD or Minimal

Medium

The optimal
concentration in liquid
culture may vary
depending on the
strain and culture
conditions. A kill curve
is recommended to
determine the minimal
effective

concentration.

Table 2: Correlation of Zeocin™ Concentration with
Gene Copy Number
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. . . Typical Range of Integrated Plasmid
Zeocin™ Selection Concentration (ug/mL)

Copies
100 1-5[3]
500 4 -15[3]
1000 up to 17[3]
2000 Potentially higher

Note: The correlation between Zeocin™ resistance and gene copy number can be influenced
by the specific protein being expressed and the integration locus.

Experimental Protocols
Protocol 1: Determination of Optimal Zeocin™
Concentration (Kill Curve)

This protocol is essential to determine the minimum concentration of Zeocin™ required to
effectively kill non-transformed P. pastoris cells of the specific strain you are using.

Materials:

P. pastoris host strain

YPD agar plates

Zeocin™ (100 mg/mL stock solution)

Sterile water or YPD medium

Spectrophotometer
Procedure:

e Grow a culture of the non-transformed P. pastoris host strain in YPD medium overnight at
30°C with shaking.
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e The next day, measure the optical density at 600 nm (ODeoo) of the overnight culture.
e Dilute the culture to an ODeoo of 1.0 in fresh YPD medium.

o Prepare a series of YPD agar plates containing a range of Zeocin™ concentrations (e.g., O,
25, 50, 100, 150, 200, 300, 500 pug/mL). To do this, cool the autoclaved YPD agar to ~55°C
before adding the appropriate volume of Zeocin™ stock solution.

e Spread 100 pL of the diluted yeast culture onto each plate.
 Incubate the plates at 30°C for 3-5 days.

o Observe the plates daily and record the lowest concentration of Zeocin™ that completely
inhibits the growth of the yeast. This is the minimum inhibitory concentration (MIC) that
should be used for subsequent selection experiments.

Protocol 2: Transformation of P. pastoris by
Electroporation and Selection with Zeocin™

This protocol describes the transformation of P. pastoris with a linearized plasmid containing
the Sh ble gene and subsequent selection on Zeocin™-containing medium.

Materials:

» Linearized plasmid DNA (5-10 pg) containing the gene of interest and the Sh ble resistance
marker

o Electrocompetent P. pastoris cells

e Ice-cold sterile 1 M sorbitol

e YPD medium

e YPDS agar plates containing 100 pg/mL Zeocin™
o Electroporation cuvettes (0.2 cm gap)

o Electroporator
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Procedure:

Thaw the electrocompetent P. pastoris cells on ice.

e Mix 80 uL of the competent cells with 5-10 pg of the linearized plasmid DNA in a pre-chilled
microcentrifuge tube.[7]

o Transfer the cell-DNA mixture to an ice-cold 0.2 cm electroporation cuvette.
 Incubate the cuvette on ice for 5 minutes.[7]

» Pulse the cells using the electroporator with the following settings: 1.5 kV, 25 pF, and 200 Q.
[7]

» Immediately after the pulse, add 1 mL of ice-cold 1 M sorbitol to the cuvette to resuspend the
cells.[7]

» Transfer the cell suspension to a sterile microcentrifuge tube.

¢ Incubate the cells at 30°C for 1-2 hours in YPD medium to allow for the expression of the
Zeocin™ resistance gene.[8]

e Spread 100-200 pL of the cell suspension onto YPDS plates containing 100 pg/mL
Zeocin™ [7]

¢ Incubate the plates at 30°C for 3-5 days until colonies appear.

Protocol 3: Screening for Multi-Copy Transformants

This protocol is used to identify transformants that have integrated multiple copies of the
expression cassette, which can lead to higher protein expression levels.

Materials:
» P. pastoris colonies from the initial 100 pg/mL Zeocin™ selection plate

e YPD agar plates containing increasing concentrations of Zeocin™ (e.g., 500, 1000, 1500,
2000 pg/mL)[5]
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« Sterile toothpicks or inoculation loops

Procedure:

» Pick individual colonies from the initial 100 pg/mL Zeocin™ selection plate.

o Streak each colony onto a master YPD plate (without Zeocin™) to create a stock.

o From the master plate, replica-plate the colonies onto a series of YPD agar plates with
increasing concentrations of Zeocin™ (e.g., 500, 1000, 1500, 2000 pg/mL).[5]

 Incubate the plates at 30°C for 3-5 days.

« ldentify the colonies that are able to grow at the higher concentrations of Zeocin™. These
are putative multi-copy transformants.

e These high-resistance clones can then be further analyzed for gene copy number (e.g., by
gPCR) and protein expression levels to identify the highest-producing strains.[3]

Mandatory Visualizations

Click to download full resolution via product page

Caption: Mechanism of Zeocin™ action and resistance in P. pastoris.
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Caption: Workflow for Zeocin™ selection of P. pastoris transformants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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